Compound Description: This compound is a novel salt with protein kinase inhibiting properties. [] A key finding related to this compound is its improved solubility compared to its free base and hydrochloride salt forms, leading to enhanced bioavailability in vivo. []
Relevance: This compound shares the core structural elements of a pyrimidin-2-ylamine substituted with a pyridine ring and a benzamide group with (E)-3-(furan-2-yl)-N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)acrylamide. Both compounds also demonstrate biological activity, albeit targeting different protein families. []
Compound Description: This compound serves as a crucial intermediate in the synthesis of osimertinib, a third-generation EGFR tyrosine kinase inhibitor (TKI) used in cancer treatment. [] The compound itself doesn't have direct anti-cancer activity but is vital for synthesizing bioactive molecules like osimertinib. []
Relevance: This compound represents a class of (E)-3-(dimethylamino)-1-(1H-indol-3-yl)prop-2-en-1-one derivatives, which can be modified to exhibit potential biological activities. [] The shared acrylamide moiety and the presence of heterocyclic rings make it structurally related to (E)-3-(furan-2-yl)-N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)acrylamide.
Compound Description: This compound is a third-generation EGFR TKI and exhibits a good therapeutic effect on cancers with T790M and L858R mutations. [] It acts by selectively targeting the EGFR T790M mutant and forming a covalent bond with cysteine 797 at the ATP binding site. []
Relevance: This compound shares a key structural feature with (E)-3-(furan-2-yl)-N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)acrylamide: a pyrimidin-2-ylamine core substituted with an aromatic ring. Both compounds are also involved in biological activity, targeting protein kinases, although with different specificities. []
Compound Description: This molecule is another third-generation EGFR TKI that demonstrates efficacy against cancers with T790M and L858R mutations. [] Its mechanism of action involves selectively targeting the EGFR T790M mutant and forming a covalent bond with cysteine 797 at the ATP binding site. []
Relevance: While structurally different from (E)-3-(furan-2-yl)-N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)acrylamide, this compound highlights the broader class of pyrimidine-based molecules with therapeutic potential in targeting EGFR mutations. [] It showcases the versatility of pyrimidine derivatives in medicinal chemistry.
Compound Description: This is yet another example of a third-generation EGFR TKI, effective in treating cancers harboring T790M and L858R mutations. [] Similar to the previous examples, it selectively targets the EGFR T790M mutant, forming a covalent bond with cysteine 797 at the ATP binding site. []
Relevance: This compound, like the previous two, falls under the category of pyrimidine-based EGFR TKIs. [] While it doesn't share a direct structural resemblance to (E)-3-(furan-2-yl)-N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)acrylamide, it underscores the recurring theme of utilizing pyrimidine derivatives for developing therapeutic agents for cancers with specific EGFR mutations.
Compound Description: This aminopyrazole compound is a selective inhibitor of cyclin-dependent kinase 5 (CDK5) over CDK2 in cancer cell lines. [] Its significance lies in its ability to downregulate Mcl-1 levels, a protein that contributes to cancer cell survival. [] Combining this compound with Bcl-2 inhibitors, such as navitoclax, has been shown to synergistically inhibit cell growth and induce apoptosis in pancreatic cancer cell lines. []
Compound Description: Navitoclax is a Bcl-2/Bcl-xL/Bcl-w inhibitor that has shown synergistic effects when combined with CDK5 inhibitors like analog 24. [] This combination leads to the synergistic inhibition of cell growth and induction of apoptosis in pancreatic cancer cell lines. []
Compound Description: PIK75 is a selective inhibitor of the p110α isoform of phosphatidylinositol 3-kinase (PI3K). [] This compound was found to attenuate transforming growth factor-β (TGFβ)-induced fibronectin deposition in airway smooth muscle cells and lung fibroblasts. [] Additionally, it decreased cell survival in TGFβ-stimulated asthmatic airway smooth muscle cells. []
Compound Description: TGX221 is a selective inhibitor of the p110β isoform of PI3K. [] In the study, TGX221 decreased the secretion of vascular endothelial growth factor and interleukin-6 in nonasthmatic airway smooth muscle cells and lung fibroblasts, suggesting a role for p110β in inflammatory responses in the airway. []
Compound Description: IC87114 is a selective inhibitor of the p110δ isoform of PI3K. [] Unlike PIK75 and TGX221, IC87114 did not significantly impact the measured outcomes in the airway mesenchymal cell function study. []
Compound Description: PYA is a related substance of imatinib mesylate, an anti-cancer drug. [] It is used as a reference standard for quality control in the production of imatinib mesylate. []
Relevance: PYA shares the pyrimidine-2-ylamine core structure with (E)-3-(furan-2-yl)-N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)acrylamide. It also has a pyridine substituent, highlighting the importance of this moiety in both pharmaceutical and potential biological applications. []
Compound Description: NDI is another related substance of imatinib mesylate, used as a reference standard for quality control during drug production. []
Relevance: NDI bears a strong structural resemblance to (E)-3-(furan-2-yl)-N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)acrylamide. It features a pyrimidine-2-ylamine core substituted with a pyridine ring and a benzamide group, further emphasizing the prevalence of these structural motifs in pharmaceutical compounds. []
Compound Description: CPB is a related substance of imatinib mesylate, used as a reference standard in quality control for drug production. []
Relevance: CPB is structurally similar to (E)-3-(furan-2-yl)-N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)acrylamide. It possesses the common core of a pyrimidine-2-ylamine substituted with a pyridine ring and a benzamide moiety, showcasing the importance of these structural elements in medicinal chemistry. []
Compound Description: Flumatinib is an antineoplastic tyrosine kinase inhibitor currently in phase I clinical trials for chronic myelogenous leukemia treatment. [] Studies on its metabolism show that it primarily undergoes amide bond cleavage, N-demethylation, N-oxidation, and hydroxylation. [] Compared to imatinib, flumatinib’s electron-withdrawing groups facilitate amide bond cleavage, leading to the formation of carboxylic acid and amine metabolites in vivo. []
Relevance: Flumatinib shares the key structural feature of a pyrimidin-2-ylamine core substituted with a pyridine ring and a benzamide group with (E)-3-(furan-2-yl)-N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)acrylamide. [] Both compounds are designed for therapeutic purposes and highlight the importance of these structural elements in drug development.
Compound Description: Imatinib is a well-known tyrosine kinase inhibitor used in the treatment of chronic myelogenous leukemia. [] The presence of a trifluoromethyl and a pyridine group in flumatinib, compared to imatinib, is shown to affect the metabolic pathways, particularly favoring amide bond cleavage. []
Relevance: Imatinib is structurally very similar to (E)-3-(furan-2-yl)-N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)acrylamide, with the key difference being the furan-2-yl group in the latter replaced by a phenyl group in imatinib. [] This close structural similarity highlights the potential for subtle modifications to significantly alter the properties and activity of these compounds.
Compound Description: Osanetant is a neurokinin 3 receptor antagonist that has shown potential in treating symptoms of schizophrenia in clinical trials. [] The research paper focuses on understanding the binding interactions of osanetant with the neurokinin 3 receptor through site-directed mutagenesis and functional studies. []
Compound Description: Similar to osanetant, talnetant is a neurokinin 3 receptor antagonist that has demonstrated potential in clinical trials for the treatment of schizophrenia. [] The study delves into the molecular determinants of talnetant's binding to the neurokinin 3 receptor, aiming to understand its pharmacological properties. []
Compound Description: Me-talnetant is a radioligand used to study the binding characteristics of talnetant to the neurokinin 3 receptor. [] Its use in binding studies helps in elucidating the molecular interactions of talnetant with its target receptor. []
Compound Description: RO49085940 is another neurokinin 3 receptor antagonist belonging to a different chemical class compared to talnetant and osanetant. [] Its interaction with specific amino acid residues in the receptor's transmembrane domain is studied to understand its binding mechanism. []
Compound Description: UK-469,413 is a lead compound in a medicinal chemistry program. [] It possesses good physicochemical properties but is rapidly cleared in vivo due to N-acetyltransferase-mediated acetylation of the piperazine moiety. []
Relevance: The structural similarity between UK-469,413 and (E)-3-(furan-2-yl)-N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)acrylamide lies in the presence of a substituted piperazine ring linked to a heterocyclic core. [] The study highlights the importance of considering metabolic stability during drug design, particularly the susceptibility to N-acetylation, which could inform the development of analogs of (E)-3-(furan-2-yl)-N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)acrylamide with improved pharmacokinetic properties.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.